molecular formula C11H8BrNO B1513320 2-bromo-1-(quinolin-6-yl)ethanone CAS No. 97596-07-1

2-bromo-1-(quinolin-6-yl)ethanone

Cat. No.: B1513320
CAS No.: 97596-07-1
M. Wt: 250.09 g/mol
InChI Key: SFKWDUHPTCKUMZ-UHFFFAOYSA-N
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Description

2-bromo-1-(quinolin-6-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(quinolin-6-yl)ethanone typically involves the bromination of 1-(quinolin-6-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-bromo-1-(quinolin-6-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials that require quinoline-based structures.

Mechanism of Action

The mechanism of action of 2-bromo-1-(quinolin-6-yl)ethanone is primarily based on its ability to interact with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound’s effects on molecular targets and pathways are still under investigation, but its reactivity suggests a broad range of potential interactions.

Comparison with Similar Compounds

  • 2-Chloro-1-(quinolin-6-yl)ethan-1-one
  • 2-Iodo-1-(quinolin-6-yl)ethan-1-one
  • 1-(Quinolin-6-yl)ethan-1-one

Comparison:

  • Reactivity: The presence of different halogens (bromine, chlorine, iodine) affects the reactivity of the compound. Bromine is more reactive than chlorine but less reactive than iodine.
  • Biological Activity: The biological activity of these compounds can vary based on the halogen present. Bromine-containing compounds often show higher biological activity due to their optimal balance of reactivity and stability.
  • Applications: While all these compounds are used in organic synthesis and medicinal chemistry, 2-bromo-1-(quinolin-6-yl)ethanone is particularly valued for its versatility and effectiveness in various reactions.

Properties

IUPAC Name

2-bromo-1-quinolin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKWDUHPTCKUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856590
Record name 2-Bromo-1-(quinolin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97596-07-1
Record name 2-Bromo-1-(quinolin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (6.69 g, 132 mmol) was added to a warm (100° C.) solution of 1-quinolin-6-yl-ethanone (Stage 1.4, 18.8 g, 110 mmol) in acetic acid (50 mL). The mixture was stirred at 100° C. for 45 min then cooled to rt. A precipitate was formed which was filtered off and washed with Et2O. Drying under HV at 50° C. afforded the title compound as a brown solid (tR 1.3 min (conditions 1), MH+=251.8).
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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